molecular formula C17H16N4OS B2824446 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone CAS No. 242472-13-5

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone

Cat. No.: B2824446
CAS No.: 242472-13-5
M. Wt: 324.4
InChI Key: AMOLORWZKJFUBQ-UHFFFAOYSA-N
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Description

5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (CAS 148372-30-9) is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyridinone ring and substituted with an allylthio group and a benzyl moiety. Its molecular formula is C₁₇H₁₆N₄OS (molecular weight: 324.40 g/mol) . The compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often characterized using ¹H NMR, mass spectrometry (MS), and X-ray crystallography (e.g., SHELX software for structural refinement) .

Properties

IUPAC Name

1-benzyl-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-10-21-16(18-19-17(21)23)14-8-9-15(22)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOLORWZKJFUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a compound belonging to the triazole family, notable for its diverse biological activities. Its unique structural features, including a triazole ring and a pyridinone moiety, position it as a candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4SC_{17}H_{18}N_4S with a molar mass of approximately 318.42 g/mol. The presence of the allyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . The triazole ring is known for its effectiveness against various fungi and bacteria. In vitro studies have shown that it can inhibit the growth of several pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridinone moiety can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to observed biological effects such as inhibition of cell growth in cancer cells or antimicrobial activity against bacteria and fungi .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological ActivityUniqueness
3-(4-methylthio-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl)Contains methylthio group instead of allylAntifungalLacks the allyl group's reactivity
5-(4-bromobenzyl)-1H-imidazoliumImidazole instead of triazoleAntifungalDifferent heterocyclic structure
3-(4-chlorophenyl)-N-(2-methylphenyl)propanamideChlorophenyl substitutionAntibacterialDifferent substitution pattern

This comparison highlights how the combination of functional groups in this compound contributes to its distinct biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Antimicrobial Study : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : Another study evaluated its cytotoxic effects on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating potent anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-pyridinone hybrids. Key structural analogues include:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Allyl (C₃H₅), Benzyl (C₆H₅CH₂) 148372-30-9 C₁₇H₁₆N₄OS 324.40 High reactivity due to allyl and sulfanyl groups
1-(3-Trifluoromethylbenzyl) derivative 3-CF₃-Benzyl 477852-98-5 C₁₇H₁₃F₃N₄OS 393.30 Enhanced lipophilicity from CF₃ group
1-(2,4-Dichlorobenzyl) derivative 2,4-Cl₂-Benzyl 242471-94-9 C₁₇H₁₄Cl₂N₄OS 393.30 Increased halogen-mediated bioactivity
4-(5-((Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Butylthio (C₄H₉S), Phenyl - C₁₇H₁₉N₅S 333.44 Higher hydrophobicity from butyl chain

Physicochemical Properties

  • Solubility: The parent compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to the pyridinone ring. Substitution with trifluoromethyl (CF₃) or dichlorobenzyl groups reduces aqueous solubility but enhances lipid membrane permeability .

Q & A

Q. What are the established synthetic routes for 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone?

The synthesis typically involves multi-step protocols:

  • Core triazole formation : Reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thiol intermediates .
  • S-Alkylation : Introducing the allyl group via nucleophilic substitution using allyl halides in alkaline conditions (e.g., NaOH/MeOH) .
  • Pyridinone functionalization : Coupling the triazole-thiol intermediate with benzyl halides under reflux conditions (e.g., DMF, 80–100°C) . Example yields range from 43% to 71%, with purity verified via HPLC (>95%) and HRMS .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., allyl protons at δ 5.2–5.8 ppm, benzyl CH₂ at δ 4.8–5.1 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 393.30) .
    • X-ray crystallography : Use SHELX or ORTEP-III for single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent variation :
  • Triazole ring : Replace allyl with cyclopropyl or methyl groups to enhance metabolic stability .
  • Benzyl group : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve target binding affinity .
    • In vitro assays : Test derivatives for enzyme inhibition (e.g., tyrosinase) via colorimetric methods, calculating IC₅₀ values .

Q. How do computational methods predict binding interactions?

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes). Focus on hydrogen bonding (triazole N–H) and hydrophobic contacts (benzyl/allyl groups) .
  • ADME analysis : Predict pharmacokinetics (e.g., LogP, solubility) using SwissADME or QikProp .

Q. How are crystallographic data contradictions resolved?

  • Refinement protocols : Compare SHELXL (small-molecule) vs. PHENIX (macromolecular) outputs to address disordered regions .
  • Validation tools : Use CheckCIF to identify outliers in bond distances/angles and iteratively adjust refinement parameters .

Methodological Notes

  • Synthetic reproducibility : Optimize reaction times/temperatures using Design of Experiments (DoE) to minimize byproducts .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to eliminate misassignments .
  • Crystallography : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine overlapping lattices .

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